Cas no 2228481-82-9 (3-(aminomethyl)-3-(quinolin-2-yl)cyclobutan-1-ol)

3-(Aminomethyl)-3-(quinolin-2-yl)cyclobutan-1-ol is a structurally unique compound featuring a cyclobutane core substituted with both a quinolin-2-yl group and an aminomethyl-hydroxyl motif. This scaffold combines the rigidity of the cyclobutane ring with the aromatic and coordination properties of the quinoline moiety, making it a versatile intermediate in medicinal chemistry and materials science. The presence of both amino and hydroxyl functional groups enhances its utility as a building block for further derivatization, enabling applications in ligand design, catalysis, and bioactive molecule synthesis. Its well-defined stereochemistry and functional group compatibility further contribute to its value in precision chemical synthesis.
3-(aminomethyl)-3-(quinolin-2-yl)cyclobutan-1-ol structure
2228481-82-9 structure
Product Name:3-(aminomethyl)-3-(quinolin-2-yl)cyclobutan-1-ol
CAS No:2228481-82-9
MF:C14H16N2O
MW:228.289643287659
CID:6345791
PubChem ID:165674501
Update Time:2025-05-23

3-(aminomethyl)-3-(quinolin-2-yl)cyclobutan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(aminomethyl)-3-(quinolin-2-yl)cyclobutan-1-ol
    • EN300-1810335
    • 2228481-82-9
    • Inchi: 1S/C14H16N2O/c15-9-14(7-11(17)8-14)13-6-5-10-3-1-2-4-12(10)16-13/h1-6,11,17H,7-9,15H2
    • InChI Key: RZPKXFJXYPSIIA-UHFFFAOYSA-N
    • SMILES: OC1CC(C2C=CC3C=CC=CC=3N=2)(CN)C1

Computed Properties

  • Exact Mass: 228.126263138g/mol
  • Monoisotopic Mass: 228.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 59.1Ų

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Additional information on 3-(aminomethyl)-3-(quinolin-2-yl)cyclobutan-1-ol

Introduction to 3-(Aminomethyl)-3-(Quinolin-2-yl)cyclobutan-1-ol (CAS No. 2228481-82-9)

3-(Aminomethyl)-3-(quinolin-2-yl)cyclobutan-1-ol (CAS No. 2228481-82-9) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique cyclobutane core and quinoline moiety, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications.

The molecular structure of 3-(aminomethyl)-3-(quinolin-2-yl)cyclobutan-1-ol is composed of a cyclobutane ring fused with a quinoline ring, and an aminomethyl group attached to the cyclobutane ring. This structural arrangement confers the compound with specific chemical properties and biological activities that are of great interest to researchers. The cyclobutane ring is known for its rigidity, which can influence the conformational flexibility of the molecule, while the quinoline moiety is often associated with various pharmacological effects, including anti-inflammatory, antiviral, and anticancer activities.

Recent studies have highlighted the potential of 3-(aminomethyl)-3-(quinolin-2-yl)cyclobutan-1-ol in modulating specific biological pathways. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound can effectively inhibit the activity of certain kinases, which are key enzymes involved in signal transduction pathways. This inhibition has been linked to potential therapeutic benefits in treating diseases such as cancer and neurodegenerative disorders.

In addition to its kinase inhibitory properties, 3-(aminomethyl)-3-(quinolin-2-yl)cyclobutan-1-ol has also been investigated for its anti-inflammatory effects. A study conducted by a team of researchers at the University of California, San Francisco, demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines in vitro. This finding suggests that 3-(aminomethyl)-3-(quinolin-2-yl)cyclobutan-1-ol may have potential applications in managing inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of 3-(aminomethyl)-3-(quinolin-2-yl)cyclobutan-1-ol have also been explored in preclinical studies. These studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it a suitable candidate for further development into therapeutic agents. The compound's high bioavailability and low toxicity are particularly noteworthy, as they suggest that it can be administered safely and effectively in clinical settings.

Clinical trials are currently underway to evaluate the safety and efficacy of 3-(aminomethyl)-3-(quinolin-2-yl)cyclobutan-1-ol in human subjects. Early results from phase I trials have been promising, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for more advanced clinical trials to assess the compound's therapeutic potential in larger patient populations.

Beyond its direct therapeutic applications, 3-(aminomethyl)-3-(quinolin-2-yl)cyclobutan-1-ol has also shown promise as a lead compound for drug discovery efforts. Its unique structural features and biological activities make it an attractive starting point for the development of novel drugs targeting specific diseases. Researchers are actively exploring structural modifications to enhance the compound's potency and selectivity, as well as to improve its pharmacological properties.

In conclusion, 3-(aminomethyl)-3-(quinolin-2-yl)cyclobutan-1-ol (CAS No. 2228481-82-9) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique molecular structure and diverse biological activities make it an exciting area of focus for both academic researchers and pharmaceutical companies. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in the development of innovative treatments for various diseases.

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